2-(Piperidin-3-yloxy)-pyrazine hydrochloride
Description
2-(Piperidin-3-yloxy)-pyrazine hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a piperidin-3-yloxy group. Its CAS number (950649-21-5) and molecular formula (C₉H₁₄ClN₃O) are well-documented, with commercial availability noted in supplier catalogs .
Properties
IUPAC Name |
2-piperidin-3-yloxypyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;/h4-5,7-8,10H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLBMOBKXZTNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671557 | |
| Record name | 2-[(Piperidin-3-yl)oxy]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-42-8 | |
| Record name | 2-[(Piperidin-3-yl)oxy]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These reactions could potentially influence the interaction of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 22971 g/mol, which is within the range generally favorable for good bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels.
Biological Activity
2-(Piperidin-3-yloxy)-pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring linked to a piperidine moiety through an oxygen atom. This unique structure enhances its solubility and bioavailability, making it suitable for various biological studies and pharmaceutical formulations. The hydrochloride form further aids in its solubility, facilitating its use in biological assays .
Biological Activities
Research indicates that 2-(Piperidin-3-yloxy)-pyrazine hydrochloride exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in treating infections .
- Anticancer Activity : The compound has shown promise as an inhibitor of Class I PI3-kinase enzymes, which are implicated in tumorigenesis. This inhibition may contribute to its anti-tumor effects by preventing uncontrolled cellular proliferation .
- Modulation of Cellular Pathways : Interaction studies reveal that the compound can bind to specific enzymes and receptors, influencing cellular signaling pathways. The piperidine moiety facilitates hydrophobic interactions with enzyme active sites, while the pyrazine ring engages in π-π stacking interactions, enhancing binding affinity .
The mechanism of action involves the compound's ability to interact with molecular targets within cells. These interactions can modulate enzymatic activity and cellular signaling pathways, leading to various pharmacological effects. Preliminary studies suggest that it may act through:
- Inhibition of PI3-Kinase Signaling : By selectively inhibiting Class I PI3-kinase isoforms, the compound may reduce pro-tumorigenic signaling and promote apoptosis in cancer cells .
- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride, a comparison with structurally related compounds is presented below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(Pyrazin-2-yl)piperidin-3-ylmethanol | Pyrazine + Piperidine | Contains a methanol group; different biological activity profile. |
| 2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride | Methylated Pyrazine + Piperidine | Similar structure but includes a methyl group on the pyrazine; different solubility characteristics. |
| Piperidine derivatives (e.g., Piperine) | Piperidine-based | Lacks the pyrazine ring; primarily known for different pharmacological effects. |
This comparison underscores the distinct properties of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride, which may enhance its potential as a lead compound in drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A recent investigation demonstrated that 2-(Piperidin-3-yloxy)-pyrazine hydrochloride exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Cancer Research : In vitro studies showed that the compound effectively inhibited the proliferation of various cancer cell lines by targeting PI3K signaling pathways. This suggests its potential utility in cancer therapy .
- Pharmacological Profiling : Further research is ongoing to elucidate the pharmacokinetic properties and therapeutic window of this compound, which will be crucial for its development as a therapeutic agent .
Comparison with Similar Compounds
Positional Isomers: Piperidin-4-yloxy Derivatives
The positional isomer 2-(piperidin-4-yloxy)pyrazine hydrochloride (CAS: 615576-64-2) is a key comparator. While structurally similar, the 4-yloxy substitution alters steric and electronic properties, impacting reactivity and biological activity. For example:
- Synthesis: The 4-yloxy derivative is used as a precursor in sulfonamide synthesis (e.g., compounds 2, 3, 9, and 10 in and ), where it reacts with pyrazole sulfonyl chlorides to yield non-canonical sulfonamides with rotameric properties .
- Biological Activity : These sulfonamides exhibit variable inhibitory effects depending on substituents (e.g., methyl, propyl, butyl groups), with UPLC-MS data showing molecular weights ranging from 324.11 to 366.16 g/mol .
Pyrazine Derivatives with Piperazine/Piperidine Moieties
Ligustrazine Hydrochloride (Tetramethylpyrazine HCl)
A natural product derivative (2,3,5,6-tetramethylpyrazine HCl) with cardiovascular effects:
- Mechanism : Inhibits platelet aggregation and improves microcirculation, unlike the synthetic 2-(piperidin-3-yloxy)-pyrazine HCl, which lacks methyl groups but includes a piperidine ring .
| Property | 2-(Piperidin-3-yloxy)-pyrazine HCl | Ligustrazine HCl |
|---|---|---|
| Core Structure | Pyrazine + piperidin-3-yloxy | Pyrazine + four methyl groups |
| Biological Activity | Synthetic intermediate | Antiplatelet, vasodilatory |
| Source | Synthetic | Natural product derivative |
Imidazo[1,2-a]pyrazines
These derivatives, such as 3a and 4a (), bind kinase domains (e.g., Gly28, Cys106) via hydrogen bonds.
Pharmacological and Industrial Relevance
- Analogues : Sulfonamides (e.g., 9 , 10 ) show promise as enzyme inhibitors, while MK-212 and imidazo-pyrazines demonstrate CNS and anticancer activities, respectively .
Preparation Methods
General Synthetic Strategy
The core approach to preparing 2-(Piperidin-3-yloxy)-pyrazine hydrochloride involves nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine with a piperidin-3-ol or a protected piperidin-3-ol derivative, followed by conversion to the hydrochloride salt.
-
- Halogenated pyrazines, typically 2-chloropyrazine or 2-chloro-5-nitropyrazine.
- Piperidin-3-ol or its derivatives (e.g., Boc-protected piperidin-3-ol).
-
- The nucleophilic oxygen of the piperidin-3-ol attacks the electrophilic halogenated pyrazine at the 2-position, displacing the halogen to form the piperidin-3-yloxy linkage.
-
- The free base product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
Detailed Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2-Chloropyrazine + Piperidin-3-ol, K2CO3, reflux in polar aprotic solvent (e.g., acetonitrile or DMSO) | Base facilitates deprotonation of piperidin-3-ol enhancing nucleophilicity. |
| 2 | Purification | Filtration, extraction, and solvent removal | Isolate crude 2-(piperidin-3-yloxy)pyrazine free base. |
| 3 | Salt Formation | Treatment with HCl in methanol or ether solvent | Produces the hydrochloride salt for improved handling and characterization. |
Representative Reaction Conditions and Yields
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Temperature (SNAr step) | 80–110 °C (reflux) | Ensures complete substitution reaction. |
| Reaction Time | 6–24 hours | Depends on scale and reagent purity. |
| Base | Potassium carbonate or sodium carbonate | Mild base to deprotonate piperidin-3-ol. |
| Solvent | Acetonitrile, Dimethyl sulfoxide (DMSO) | Polar aprotic solvents favor SNAr reactions. |
| Yield | 60–85% (reported for similar compounds) | Yield depends on reaction optimization. |
| Salt Formation | Room temperature, 1–2 hours | Excess HCl ensures complete salt formation. |
Alternative Synthetic Routes and Considerations
Use of Protected Piperidine Derivatives:
Protection of the piperidine nitrogen (e.g., Boc protection) can be employed to avoid side reactions during the substitution step. After the SNAr reaction, the protecting group is removed under acidic conditions before salt formation.Reduction of Nitro Precursors:
For 2-chloro-5-nitropyrazine derivatives, after nucleophilic substitution, catalytic hydrogenation (Pd/C, H2) can be used to reduce the nitro group to an amine, if required for further functionalization.Continuous Flow Synthesis:
Industrial synthesis may employ continuous flow reactors to improve reaction control, heat transfer, and scalability, especially for hazardous reagents like lithium aluminum hydride used in related piperidine syntheses.
Related Research Findings and Data
Nucleophilic Aromatic Substitution Efficiency:
Studies on pyrazine derivatives show that substitution at the 2-position by piperidinyl oxy groups proceeds efficiently under basic and reflux conditions, with potassium carbonate as a preferred base and polar aprotic solvents enhancing nucleophilicity and reaction rates.Salt Formation Enhances Stability:
Conversion to hydrochloride salts is a common practice to improve the compound’s crystalline form, solubility, and shelf-life, as demonstrated in various piperidine-pyrazine derivatives.Reaction Monitoring:
TLC and HPLC are typically used to monitor reaction progress. NMR and mass spectrometry confirm the substitution and salt formation.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Direct SNAr with Piperidin-3-ol | Reaction of 2-chloropyrazine with piperidin-3-ol in presence of base | Straightforward, moderate to good yields | Requires heating, possible side reactions |
| Use of Protected Piperidine | Boc-protection of piperidine nitrogen before substitution | Avoids side reactions, cleaner product | Additional deprotection step needed |
| Nitro-precursor Route | Substitution on 2-chloro-5-nitropyrazine followed by reduction | Allows further functionalization | Requires catalytic hydrogenation step |
| Salt Formation | Treatment of free base with HCl | Improved stability and handling | Requires careful acid handling |
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-3-yloxy)-pyrazine hydrochloride, and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis of piperidine-pyrazine derivatives typically involves cyclization of precursors, such as reacting piperidine with hydrazine derivatives to form the pyrazine ring. For example, a common approach for analogous compounds involves introducing the pyrazole or pyrazine moiety via nucleophilic substitution or coupling reactions under inert atmospheres . Optimization can include varying solvents (e.g., DMF or THF), temperatures (60–100°C), and catalysts (e.g., palladium for cross-coupling). Yield improvements may require iterative adjustments to stoichiometry and reaction time, guided by TLC or HPLC monitoring .
Q. How should researchers characterize the purity and structural integrity of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC/UV-Vis : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR Spectroscopy : Confirm the piperidin-3-yloxy and pyrazine moieties via H NMR (e.g., piperidine protons at δ 1.5–2.5 ppm, pyrazine protons at δ 8.0–8.5 ppm) and C NMR.
- Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H] at m/z ≈ 228.1 for the free base) .
Q. What safety protocols are critical for handling 2-(Piperidin-3-yloxy)-pyrazine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Q. How can researchers determine the solubility profile of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride for in vitro assays?
- Methodological Answer : Perform equilibrium solubility studies in pharmaceutically relevant solvents (e.g., PBS, DMSO, ethanol) using shake-flask methods. For example:
- Prepare saturated solutions, filter (0.45 µm), and quantify via UV spectrophotometry.
- Adjust pH (1.2–7.4) to mimic physiological conditions and assess salt formation effects .
Advanced Research Questions
Q. What statistical methods are suitable for optimizing the formulation of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride in sustained-release systems?
- Methodological Answer : Apply response surface methodology (RSM) using:
- Central Composite Design (CCD) : Evaluate factors like polymer concentration (e.g., HPMC), drug loading, and compression force.
- Simplex Lattice Design : Optimize excipient ratios (e.g., lactose vs. microcrystalline cellulose).
Validate models via ANOVA and confirm dissolution profiles using USP apparatus II (50 rpm, 37°C) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 2-(Piperidin-3-yloxy)-pyrazine hydrochloride?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic rotational barriers in piperidine rings (e.g., coalescence temperature studies).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify stereochemistry.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
Q. What strategies address discrepancies between in vitro and in vivo bioactivity data for 2-(Piperidin-3-yloxy)-pyrazine hydrochloride?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
- Prodrug Design : Modify the piperidine oxygen with ester groups to enhance permeability.
- In Silico QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioavailability .
Q. How can researchers investigate the hydrolytic degradation pathways of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1.2–9.0) at 37°C for 24–72 hours.
- LC-MS/MS Analysis : Identify degradation products (e.g., pyrazine cleavage fragments).
- Kinetic Modeling : Calculate rate constants (k) and half-life (t) using pseudo-first-order assumptions .
Q. What computational approaches predict the binding affinity of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride to neurological targets?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
